tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-[[2-[1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]carbamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31ClN4O5/c1-34(2,3)44-33(43)37-22-11-8-19(9-12-22)31(41)36-23-13-10-20-14-27(38-26(20)15-23)32(42)39-18-21(17-35)30-25-7-5-4-6-24(25)29(40)16-28(30)39/h4-16,21,38,40H,17-18H2,1-3H3,(H,36,41)(H,37,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXQBIDDBQCHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of duocarmycin MA involves several synthetic routes and reaction conditions. The total synthesis of duocarmycins, including duocarmycin MA, has been extensively studied due to their significant biological activity and characteristic structural features . The synthesis typically involves the construction of the cyclopropapyrroloindole motif, responsible for DNA alkylation, and a highly functionalized heterocyclic segment that acts as a DNA-binding site . Various synthetic strategies and tactics have emerged over the years, including the preparation of key partial structures such as cyclopropapyrroloindole subunits and other functionalized heterocycles .
Chemical Reactions Analysis
Duocarmycin MA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Duocarmycin MA has several scientific research applications, including:
Mechanism of Action
Duocarmycin MA exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death . The compound’s mechanism of action involves the formation of a covalent bond with the DNA, which hinders DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related tert-butyl carbamates with indole, benzyl, or heterocyclic substituents. Key differentiating factors include the benzo[e]indole scaffold, chloromethyl group, and hydroxy functionality, which influence reactivity, solubility, and biological interactions.
Key Findings:
The hydroxy group at C5 of benzo[e]indole may improve water solubility relative to non-hydroxylated derivatives (e.g., tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate) .
Synthetic Challenges :
- The benzo[e]indole scaffold requires multi-step synthesis, contrasting with simpler indole derivatives (e.g., ’s tert-butyl carbamate, synthesized via Buchwald-Hartwig amination) .
- Steric hindrance from the tert-butyl group complicates purification, a common issue in carbamate chemistry .
The chloromethyl moiety may confer cytotoxicity, akin to alkylating agents, but this requires experimental validation .
Physicochemical Properties
Research Implications and Gaps
- Applications : The compound’s structural complexity positions it as a candidate for targeted drug delivery or enzyme inhibition, though empirical studies are needed .
- Safety: Chloromethyl groups often require stringent handling (e.g., PPE, ventilation), as noted in safety protocols for similar carbamates .
- Synthetic Optimization : Future work should explore greener catalysts (e.g., ligand-free Pd systems) to improve yield and reduce waste .
Biological Activity
Chemical Structure and Properties
The molecular formula for the compound is , and it features a tert-butyl group, a chloromethyl moiety, and an indole derivative. The presence of these functional groups suggests potential interactions with biological targets.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Tert-butyl, chloromethyl, carbamate, indole |
| Molecular Weight | 373.82 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole framework and subsequent modifications to introduce the carbamate and chloromethyl groups. Specific synthetic pathways may vary based on the desired purity and yield.
Anticancer Properties
Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : SK-OV3 (ovarian cancer), NCI-N87 (gastric cancer).
- IC50 Values : Preliminary results suggest that certain analogs exhibit IC50 values in the low nanomolar range, indicating potent cytotoxicity.
| Cell Line | Compound | IC50 (nM) |
|---|---|---|
| SK-OV3 | tert-butyl ... | 5.4 |
| NCI-N87 | tert-butyl ... | 11 |
The proposed mechanism of action involves the compound's ability to intercalate with DNA, leading to disruptions in replication and transcription processes. This is supported by studies demonstrating that similar compounds can induce apoptosis in cancer cells through DNA damage pathways.
Case Studies
- Study on Indole Derivatives :
- Evaluation of Chloromethyl Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
